(TYR(ME)21)-NEUROPEPTIDE Y (HUMAN, RAT)
CAS No.: 131256-74-1
Cat. No.: VC0166324
Molecular Formula: C190H287N55O57S1
Molecular Weight: 4285.71
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131256-74-1 |
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Molecular Formula | C190H287N55O57S1 |
Molecular Weight | 4285.71 |
Introduction
Background of Neuropeptide Y
Neuropeptide Y (NPY) is a 36-amino acid peptide that functions as a neurotransmitter or neuromodulator depending on the physiological context. It was originally identified and sequenced three decades ago and exhibits a 70% homology with peptide YY (PYY) and a 50% homology with pancreatic polypeptide (PP) . These three peptides collectively form the NPY family, each processed from 94-95 amino acid pro-hormones that undergo extensive post-translational modifications to yield their bioactive forms .
NPY is abundantly distributed throughout the mammalian nervous system and plays diverse roles in physiological processes including feeding behavior, cortical neural activity, heart activity, and emotional regulation . Furthermore, NPY has been implicated in several human diseases with behavioral or psychiatric components, including obesity, alcoholism, and depression . This widespread distribution and multifunctional nature have made NPY and its analogs subjects of intense scientific interest for potential therapeutic interventions.
The gene encoding the rat neuropeptide Y precursor spans 7.2 kilobase pairs and contains four exons, with an organization identical to the pancreatic polypeptide gene despite differences in amino acid sequences . Importantly, the predicted amino acid sequence of mature rat neuropeptide Y is identical to the human sequence, explaining why (Tyr(Me)21)-Neuropeptide Y is labeled as "human, rat" and suggesting evolutionary conservation of this neuropeptide's function across mammalian species .
Structure and Properties of (Tyr(Me)21)-Neuropeptide Y
Chemical Structure
(Tyr(Me)21)-Neuropeptide Y (human, rat) is a modified version of the native neuropeptide Y where the tyrosine residue at position 21 has been methylated. The full compound is available as a trifluoroacetate salt with CAS number 131256-74-1 . The molecular composition of this compound includes 190 hydrogen atoms, 287 nitrogen atoms, 55 oxygen atoms, and 7 sulfur atoms based on the available chemical data .
The methylation of the tyrosine at position 21 represents a specific structural modification designed to alter the binding characteristics of the peptide. This modification targets a position that has been identified through alanine scanning studies as having some influence on receptor binding, though less critical than other positions in the peptide sequence . By introducing a methyl group to the tyrosine residue, researchers can examine how subtle alterations to the peptide's structure affect its receptor binding profile and biological activity.
Receptor Binding Characteristics
NPY Receptor Family
The neuropeptide Y family interacts with multiple receptor subtypes that belong to the class A or rhodopsin-like G-protein coupled receptors (GPCR). In humans, four functional NPY receptors have been identified: Y1, Y2, Y4, and Y5 . A fifth receptor, y6, exists as a pseudogene in humans but is functional in some other mammals like rabbits and mice . An additional receptor subtype, y3, has been proposed based on pharmacological studies but has never been cloned, raising questions about its actual existence .
Human Receptor | Peptide Preference | cDNA Cloned (Year) | Comments | References |
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Y1R | PYY ≥ NPY [leu31,pro34]NPY ≫ NPY(13-36) | 1992 | Larhammar et al (1992); Herzog et al (1992) | |
Y2R | PYY = NPY = NPY(13-36) ≫ [leu31,pro34]NPY | 1995 | Bard et al (1995); Gerald et al (1995) | |
y3R | NPY ≫ PYY | Never | The putative y3R may actually be a multimerization of one or more NPY receptors | Wahlestedt et al (1992); Movafagh et al (2006) |
Y4R | PP > PYY > NPY | 1995 | Rose et al (1995) | |
Y5R | NPY(2-36) ≥ NPY | 1996 | Gerald et al (1996); Weinberg et al (1996) | |
y6R | N/A | 1996 | The human y6R is a non-functional pseudogene in the 5q31 region of the genome | Gregor et al (1996); Matsumoto et al (1996) |
NPY receptors generally couple to G proteins, though the specific downstream signaling pathways vary by receptor subtype . These differences in signaling contribute to the diverse physiological effects mediated by NPY throughout the body.
Biological Activity and Functions
Role of Native NPY
Native neuropeptide Y has diverse biological functions in the body. It plays crucial roles in multiple physiological systems, particularly within the central and peripheral nervous systems. Its documented functions include:
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Regulating feeding behavior and energy homeostasis, with central administration of NPY being one of the most potent orexigenic (appetite-stimulating) signals known .
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Controlling cortical neural activity and contributing to seizure modulation in certain contexts .
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Modulating heart activity and vascular tone, with implications for cardiovascular health .
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Emotional regulation, including roles in anxiety, stress responses, and depression-like behaviors .
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Bone formation through interactions with Y1 and Y2 receptors, as evidenced by Y1R knockout mice having greater bone mass and the presence of Y1 receptors on osteoblasts (bone-forming cells) .
NPY in the brain also influences gastrointestinal tract health. Intracerebroventricular injection of NPY in rats has been shown to reduce gastric erosion, highlighting the peptide's role in gut-brain interactions . This wide array of physiological effects underscores the importance of understanding how structural modifications to NPY, such as the methylation at position 21, might alter its biological activity.
Activity of (Tyr(Me)21)-Neuropeptide Y
The specific biological activity of (Tyr(Me)21)-Neuropeptide Y must be interpreted in the context of what is known about position 21 in the NPY peptide. Alanine scanning studies have indicated that Tyr21 is "less relevant" for binding compared to other positions, causing only a 5- to 10-fold loss in affinity when substituted . This suggests that methylation at this position may produce more subtle effects on receptor binding and downstream signaling compared to modifications at more critical positions.
The methylation of Tyr21 likely produces a compound with altered receptor subtype selectivity or binding kinetics compared to native NPY. This modification appears designed to create a research tool with specific binding characteristics useful for studying the structure-activity relationships of NPY or for discriminating between receptor subtypes. The specific alterations in biological activity resulting from this modification would need to be determined experimentally, comparing the effects of (Tyr(Me)21)-Neuropeptide Y with those of native NPY across various physiological systems and receptor subtypes.
Research Applications
Structure-Activity Relationship Studies
(Tyr(Me)21)-Neuropeptide Y serves as a valuable tool in structure-activity relationship studies of the NPY family. By examining how the methylation of Tyr21 affects binding and activity compared to native NPY, researchers can gain insights into the structural determinants of receptor selectivity and affinity. These studies are crucial for understanding the molecular basis of NPY receptor interactions and for designing more selective or potent analogs with potential therapeutic applications.
Various modified NPY analogs have been developed to achieve receptor subtype selectivity. For example:
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[D-Arg25]NPY and [D-His26]NPY bind selectively to the Y1 receptor, demonstrating how modifications at positions 25 and 26 can direct selectivity toward this receptor subtype .
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[Phe7, Pro34]pNPY is a selective Y1 receptor binder, illustrating the importance of an aromatic residue at position 7 for Y1 selectivity .
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[Leu31,Pro34]pNPY has a Y1/Y4/Y5 selective profile, showing how combined modifications can broaden selectivity across multiple receptor subtypes .
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[D-Trp32]NPY and [Ala31, Aib32]NPY are highly selective and potent agonists of the Y5 receptor, highlighting position 32 as critical for Y5 selectivity .
Within this context, (Tyr(Me)21)-Neuropeptide Y likely offers specific binding characteristics that make it useful for particular research applications. While position 21 has been identified as less critical for binding than some other positions, its methylation may still produce meaningful alterations in receptor interactions that contribute to our understanding of NPY pharmacology.
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